N-(3-(Piperidin-4-yl)phenyl)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives often involves a sequence of C-H and C-C bond functionalizations . A common method for the production of piperidine involves the reaction of pentanenitrile with hydrogen in a process known as catalytic hydrogenation . Another approach is the cyclization of 1,5-diaminopentane, derived from the dinitrile of adipic acid .Chemical Reactions Analysis
Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Anti-Acetylcholinesterase Activity
Piperidine derivatives, including compounds similar to 4-(3-Acetylaminophenyl)piperidine hydrochloride, have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These compounds exhibit potent inhibitory effects on acetylcholinesterase, making them potential candidates for treating conditions like Alzheimer's disease. For instance, a study found that certain piperidine hydrochloride derivatives were highly effective in inhibiting AChE, with one compound showing an affinity 18,000 times greater for AChE than for BuChE (Sugimoto et al., 1990).
Pharmacological Properties
Other derivatives of piperidine, similar to 4-(3-Acetylaminophenyl)piperidine hydrochloride, have been studied for their effects on the central nervous system, cardiovascular system, and isolated organs. For example, 4-acetyl-4-(3-chlorphenyl)-1-(3'-dimethylaminopropyl)-piperidine dihydrochloride was evaluated for its analgesic and spasmolytic properties, as well as acute toxicity (Makulska & Jeske, 1975).
Metabolic Activity in Obesity
Some piperidine hydrochloride compounds have been investigated for their metabolic activity in obese rats. Chronic administration of certain piperidine hydrochloride derivatives leads to reduced food intake and weight gain, indicating potential applications in obesity treatment (Massicot et al., 1985).
Anti-HIV-1 Activity
Piperidine-4-carboxamide derivatives, which are structurally related to 4-(3-Acetylaminophenyl)piperidine hydrochloride, have been developed as potent CCR5 antagonists with significant anti-HIV-1 activity. These compounds inhibit HIV-1 envelope-mediated membrane fusion and replication in human peripheral blood mononuclear cells (Imamura et al., 2006).
Synthesis and Chemical Studies
Research has been conducted on the synthesis and structure-activity relationships of acetylcholinesterase inhibitors, including piperidine derivatives. These studies help in understanding the chemical properties and potential therapeutic uses of such compounds (Sugimoto et al., 1992).
Molecular Docking and Biological Screening
New derivatives of piperidine, including those related to 4-(3-Acetylaminophenyl)piperidine hydrochloride, have been synthesized and evaluated for their biological activities, including anti-bacterial, anti-inflammatory, and acetylcholinesterase inhibition. Molecular docking studies aid in identifying the active sites responsible for these activities (Iqbal et al., 2020).
Mechanism of Action
Target of Action
Similar compounds such as pitolisant, a selective antagonist or inverse agonist of the histamine h3 receptor, have been used to treat narcolepsy . The H3 receptor helps regulate histamine synthesis and release .
Mode of Action
The exact mode of action of 4-(3-Acetylaminophenyl)piperidine hydrochloride is unclear. It’s suggested that its efficacy could be mediated through its activity as an antagonist/inverse agonist at h3 receptors . This is similar to the action of pitolisant, which blocks histamine from binding to presynaptic H3 autoreceptors, thereby increasing histamine synthesis and release .
Biochemical Pathways
The increase in histamine synthesis and release, as seen with pitolisant, suggests that it may affect the histaminergic neuronal signaling pathway . This pathway plays a crucial role in maintaining wakefulness .
Result of Action
Based on the action of similar compounds, it may increase histamine levels in the brain, thereby enhancing the activity of histaminergic neurons .
Properties
IUPAC Name |
N-(3-piperidin-4-ylphenyl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-10(16)15-13-4-2-3-12(9-13)11-5-7-14-8-6-11;/h2-4,9,11,14H,5-8H2,1H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGZUVVSQGLKDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.